molecular formula C11H17NO3 B1326702 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 876294-74-5

1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1326702
CAS No.: 876294-74-5
M. Wt: 211.26 g/mol
InChI Key: RVAKZEVLRPWVPQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a methoxypropyl group at the 1-position, two methyl groups at the 2- and 5-positions, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of pyrrole derivatives with ketone or aldehyde groups.

    Reduction: Formation of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive pyrrole derivatives.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

    1-(3-Methoxypropyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at the 2- and 5-positions, which may influence its chemical properties and biological activity.

Uniqueness: 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxypropyl group and the methyl groups, which confer specific chemical and physical properties. These structural features may enhance its reactivity, solubility, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxypropyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-7-10(11(13)14)9(2)12(8)5-4-6-15-3/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAKZEVLRPWVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCOC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182486
Record name 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876294-74-5
Record name 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876294-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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